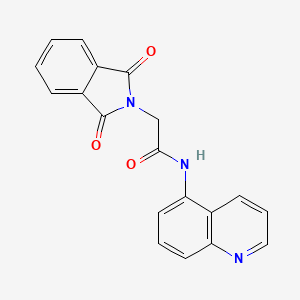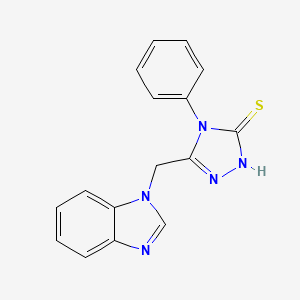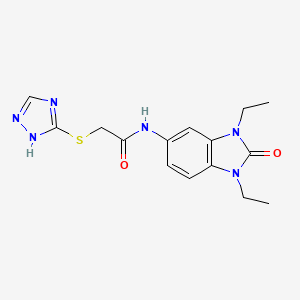
2-chloro-4-(4-morpholinyl)-6-(4-thiomorpholinyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves various chemical reactions, including cyclization and substitution reactions. For example, derivatives have been synthesized by reacting 2,4,6-trichloro-1,3,5-triazine with morpholine under specific conditions to obtain targeted compounds. These processes are often followed by further reactions, such as with amino-phenyl-4-boronic acid pinacol ester, to achieve the desired structure, demonstrating a complex but controlled synthetic pathway for triazine derivatives (Jiao Chun-l, 2014).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including "2-chloro-4-(4-morpholinyl)-6-(4-thiomorpholinyl)-1,3,5-triazine," is characterized by techniques such as single-crystal X-ray diffraction. These analyses reveal details about the crystal system, often orthorhombic, and provide insights into the compound's geometry and intermolecular interactions, such as hydrogen bonding patterns (N. Rao et al., 2022).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including interaction with nucleophilic and non-nucleophilic bases, leading to a range of products depending on the reactants and conditions. These reactions often involve substitutions, eliminations, and rearrangements, highlighting the chemical versatility and reactivity of the triazine core structure (O.A. Grytsak et al., 2021).
Physical Properties Analysis
The physical properties of triazine derivatives, including solubility, crystal form, and thermal stability, are crucial for their application in various fields. These compounds often demonstrate significant solubility in chlorinated solvents and exhibit varying degrees of thermal stability, which can be analyzed through techniques like thermogravimetric analysis to understand their behavior under different conditions (K. Patel et al., 1996).
科学的研究の応用
Synthesis of Novel Compounds
Research on 1,3,5-triazine derivatives has led to the synthesis of novel compounds with potential applications in antimicrobial and antitumor activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and Schiff base derivatives have been synthesized for screening their antimicrobial activities, where some showed good or moderate activities against test microorganisms (H. Bektaş et al., 2010). Additionally, triazine derivatives have been prepared through reactions with various primary amines, including morpholine, showing potential in the development of antimicrobial agents (Zhang Li-hu, 2014).
Anticancer Research
1,3,5-Triazine (s-Triazine) serves as a versatile nucleus for designing bioactive molecules in cancer therapy. Aryl methylamino, morpholino, and triamino substituted triazines have been synthesized, with many showing remarkable antitumor activities. This research aims to aid in developing new 1,3,5-triazine-derived compounds for antitumor activity (Sonika Jain et al., 2020).
Antimalarial Activity
Hybrid 4-aminoquinolines-1,3,5-triazine compounds have been synthesized and screened against chloroquine-sensitive strains of Plasmodium falciparum, exhibiting mild to moderate antimalarial activity. This research suggests potential applications in developing new antimalarial agents (H. Bhat et al., 2016).
Advanced Material Synthesis
1,3,5-Triazine derivatives have been used in the synthesis of new heat-resistant polyamides, demonstrating good thermal stability, solubility, and flame retardancy. Such materials could find applications in areas requiring materials with high thermal resistance and low flammability (M. Dinari & A. Haghighi, 2017).
Microwave-assisted Synthesis
Microwave irradiation has been employed to assist in the synthesis of bis-arm s-triazine oxy-Schiff base and oxybenzylidene barbiturate derivatives. This method is noted for its efficiency, reduced reaction times, and potential interest in coordination and medicinal chemistry (Kholood A. Dahlous et al., 2018).
特性
IUPAC Name |
4-(4-chloro-6-thiomorpholin-4-yl-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5OS/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIKQFQIULCYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)
![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)
![N-{3,5-dichloro-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5513704.png)


![7-(2-furyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5513737.png)
![3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5513740.png)



![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)